4,5-Dichloro-2-(trifluoromethyl)phenol
Overview
Description
4,5-Dichloro-2-(trifluoromethyl)phenol is an organofluorine compound that contains a benzene ring substituted with two chlorine atoms and one trifluoromethyl group. This compound is known for its unique chemical properties and has various applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 4,5-Dichloro-2-(trifluoromethyl)phenol typically involves multiple steps. One common method includes the diazotization of p-trifluoromethylaniline followed by a ring formation with ethyl 2,3-dicyanopropionate under weakly acidic conditions. Chlorination is then introduced into the cyclization compound, and the pH is adjusted for decarboxylation to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Dichloro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like sodium borohydride.
Substitution: The chlorine atoms and trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
4,5-Dichloro-2-(trifluoromethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and monomers.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorine-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chlorine atoms contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to changes in cellular processes, making the compound useful in pharmacological and biological research .
Comparison with Similar Compounds
4,5-Dichloro-2-(trifluoromethyl)phenol can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)phenol: This compound has one less chlorine atom and exhibits different reactivity and applications.
2-(Trifluoromethyl)phenol: This compound lacks the chlorine atoms and has distinct chemical properties and uses.
4-(Trifluoromethyl)phenol: This compound has no chlorine atoms and is used in different industrial and research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable in various scientific and industrial fields.
Properties
IUPAC Name |
4,5-dichloro-2-(trifluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPQWROTRIUBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282260 | |
Record name | 4,5-Dichloro-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51571-02-9 | |
Record name | 4,5-Dichloro-2-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51571-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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